molecular formula C8H7NaO3S B147469 Sodium 4-vinylbenzenesulfonate CAS No. 2695-37-6

Sodium 4-vinylbenzenesulfonate

Cat. No. B147469
CAS RN: 2695-37-6
M. Wt: 206.2 g/mol
InChI Key: XFTALRAZSCGSKN-UHFFFAOYSA-M
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Patent
US04061669

Procedure details

A 20.6 g sample of sodium p-styrenesulfonate was dissolved in 100 g of water. 14.4 g of p-toluidine hydrochloride was added to the resulting solution to precipitate a solid. The solid was filtered and was dissolved in 100 cc of aqueous solution containing 20 cc of 28.8% NH3 solution. As a result, ammonium p-styrenesulfonate was obtained in a conversion of 76%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([O-:12])(=[O:11])=[O:10])=[CH:5][CH:4]=1.[Na+].Cl.[NH2:15]C1C=CC(C)=CC=1>O>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:5][C:6]([S:9]([O-:12])(=[O:11])=[O:10])=[CH:7][CH:8]=1.[NH4+:15] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
Cl.NC1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate a solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 100 cc of aqueous solution
ADDITION
Type
ADDITION
Details
containing 20 cc of 28.8% NH3 solution

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.